molecular formula C22H14Cl2N2O2S B2854657 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine CAS No. 339108-15-5

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine

Cat. No. B2854657
CAS RN: 339108-15-5
M. Wt: 441.33
InChI Key: PQNBDFRJTMVKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine (5-BSP-4-2,4-DCP-2-PP) is a synthetic organic compound used in scientific research. It is a pyrimidine derivative with a benzene ring attached to the nitrogen atom. It is a yellowish-white crystalline solid that is soluble in water and ethanol. 5-BSP-4-2,4-DCP-2-PP has been used in scientific studies for its biochemical and physiological effects.

Scientific Research Applications

5-BSP-4-2,4-DCP-2-PP has been used in scientific studies for its biochemical and physiological effects. It has been used in studies to investigate its effects on the nervous system, cardiovascular system, and immune system. It has also been used to study its effects on the metabolism of drugs and other compounds.

Mechanism of Action

The mechanism of action of 5-BSP-4-2,4-DCP-2-PP is not fully understood, but it is believed to act as an agonist at certain receptors in the body. It is thought to bind to the receptors and activate them, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
5-BSP-4-2,4-DCP-2-PP has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of neurotransmitters, such as dopamine and serotonin, which can lead to increased alertness, improved mood, and increased motivation. It has also been shown to have anti-inflammatory effects and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-BSP-4-2,4-DCP-2-PP in laboratory experiments include its low toxicity and low cost. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using 5-BSP-4-2,4-DCP-2-PP in laboratory experiments is its lack of specificity. It can bind to a variety of receptors in the body, leading to a variety of effects that may not be related to the intended effect.

Future Directions

The future directions for research into 5-BSP-4-2,4-DCP-2-PP include further investigation into its mechanism of action, its effects on other systems in the body, and its potential therapeutic applications. Other potential future directions include investigating its potential as a drug delivery system and its potential use in drug development. Additionally, further research could be conducted into its effects on the metabolism of other drugs and its potential interactions with other compounds.

Synthesis Methods

5-BSP-4-2,4-DCP-2-PP can be synthesized using a method known as palladium-catalyzed cross-coupling. This method involves combining two organic molecules in the presence of a palladium catalyst. The first step is to prepare a solution of a palladium-based catalyst in a solvent. The second step is to add the two organic molecules to the solution. The third step is to heat the solution to a temperature of 150-200°C for the reaction to occur. The fourth step is to cool the solution and isolate the 5-BSP-4-2,4-DCP-2-PP.

properties

IUPAC Name

5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O2S/c23-16-11-12-18(19(24)13-16)21-20(29(27,28)17-9-5-2-6-10-17)14-25-22(26-21)15-7-3-1-4-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNBDFRJTMVKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine

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